

Genetic Inheritance and Characterization of Hemoglobin Columbia Missouri: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hemoglobin Columbia Missouri*

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Introduction

Hemoglobin Columbia Missouri is a rare, high-oxygen-affinity hemoglobin variant resulting from a specific mutation in the alpha-globin chain. This alteration leads to a leftward shift in the oxygen-hemoglobin dissociation curve, causing decreased oxygen delivery to peripheral tissues and subsequent compensatory erythrocytosis. This technical guide provides an in-depth overview of the genetic inheritance pattern, molecular basis, and laboratory characterization of **Hemoglobin Columbia Missouri**.

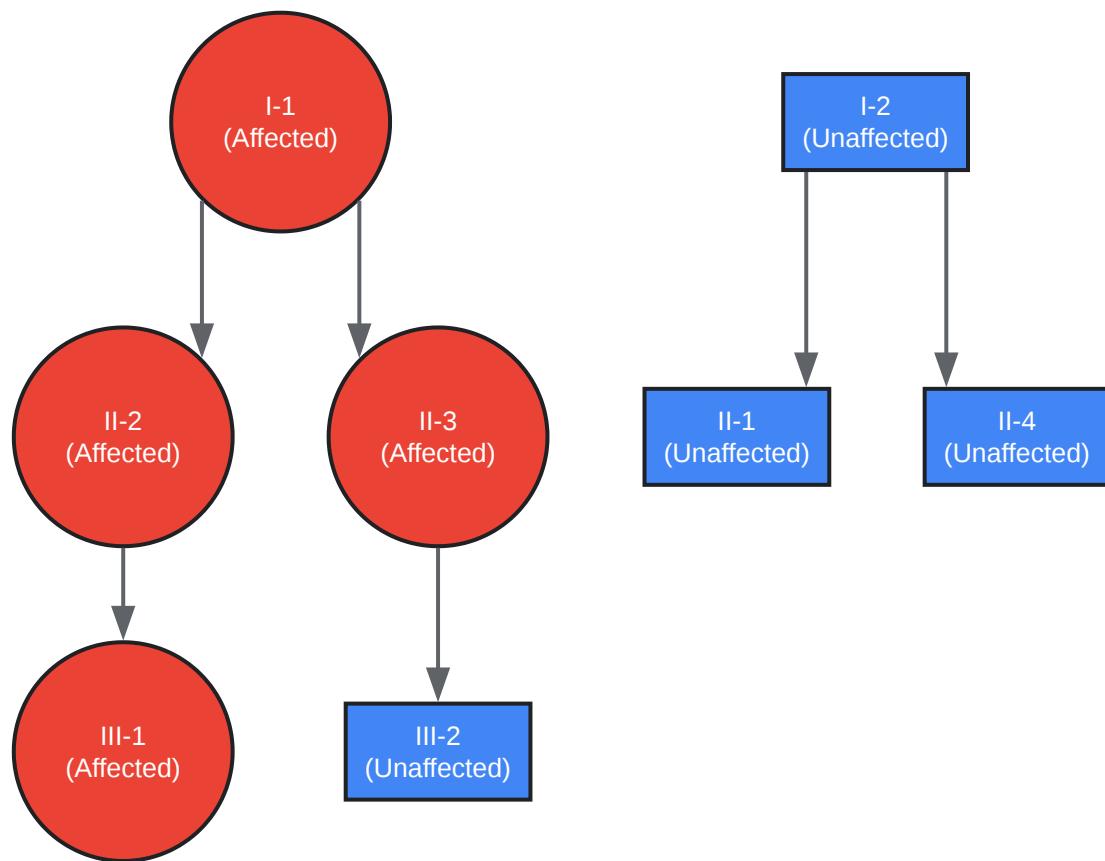
Genetic Inheritance Pattern

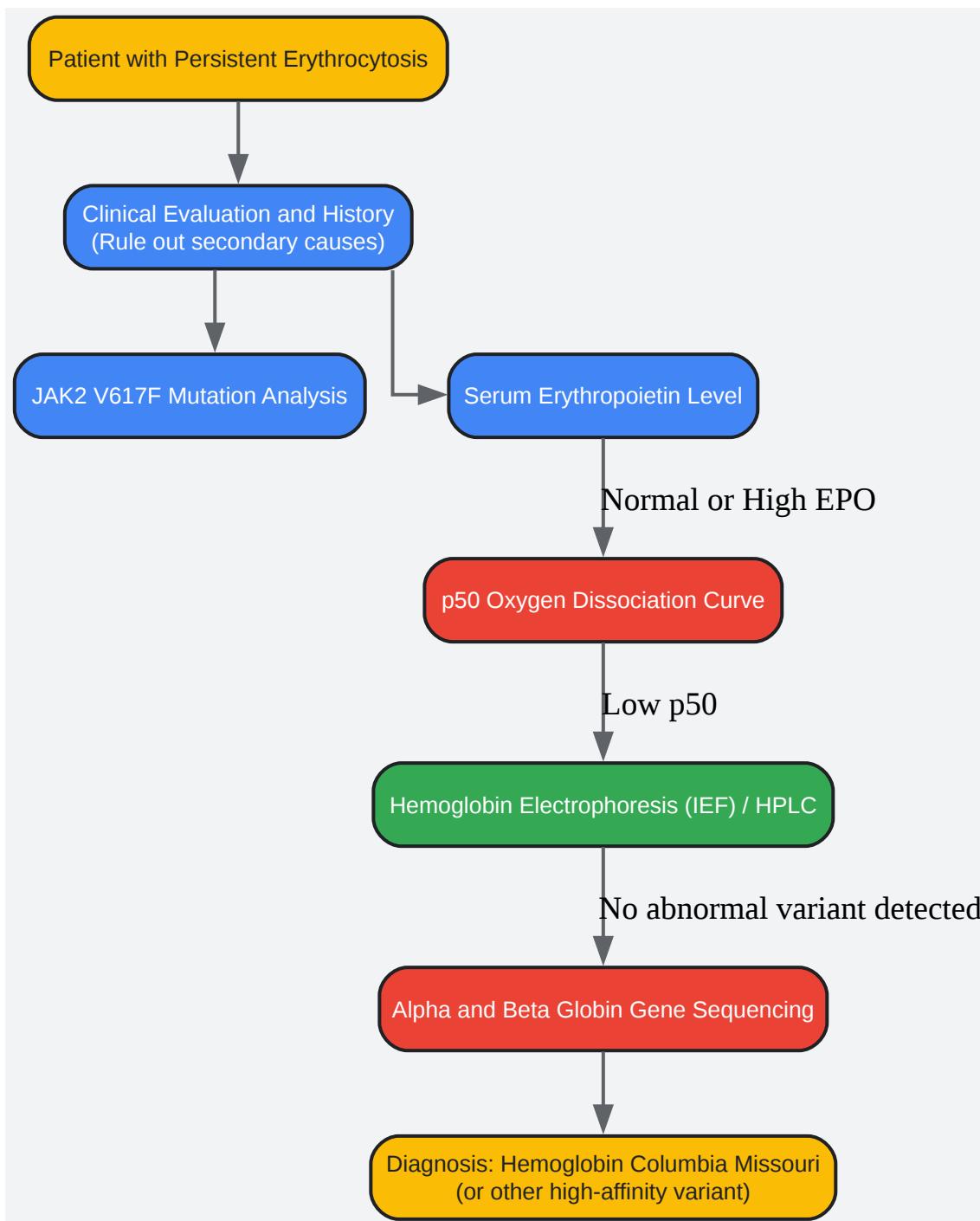
Hemoglobin Columbia Missouri is inherited in an autosomal dominant fashion.^{[1][2]} This pattern of inheritance means that an individual needs to inherit only one copy of the mutated alpha-globin gene from either parent to express the phenotype. In cases of high-oxygen-affinity hemoglobins, a family history of erythrocytosis, or "thick blood," is often present.^[3]

A pedigree analysis was noted in the initial report of **Hemoglobin Columbia Missouri**, consistent with an autosomal dominant inheritance pattern.^[4] In such a pedigree, the trait would be expected to appear in every generation, with affected individuals having at least one affected parent. Both males and females are affected with equal frequency.

Visualizing Autosomal Dominant Inheritance

The following diagram illustrates a typical autosomal dominant inheritance pattern.



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References

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- To cite this document: BenchChem. [Genetic Inheritance and Characterization of Hemoglobin Columbia Missouri: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178030#genetic-inheritance-pattern-of-hemoglobin-columbia-missouri]

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